(3-Amino-4-méthoxyphényl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

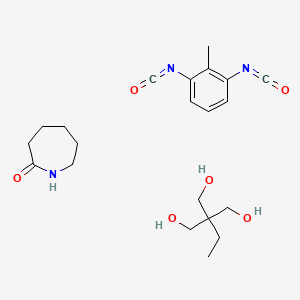

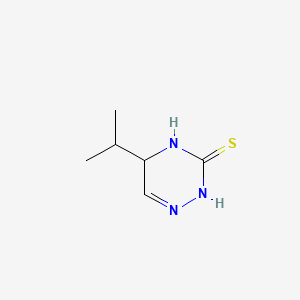

“(3-Amino-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H11NO2 . It is used as a laboratory chemical and for the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “(3-Amino-4-methoxyphenyl)methanol” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

“(3-Amino-4-methoxyphenyl)methanol” is a solid at room temperature . It has a molecular weight of 153.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Mécanisme D'action

Target of Action

Similar compounds such as aminochalcones have been studied for their antioxidant activity .

Mode of Action

It’s worth noting that related compounds, such as aminochalcones, have shown antioxidant activity, suggesting that they may interact with free radicals to prevent oxidative damage .

Biochemical Pathways

Related compounds like aminochalcones have been associated with antioxidant pathways .

Result of Action

Related compounds such as aminochalcones have shown antioxidant activity, suggesting that they may help protect cells from oxidative damage .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-AMPM in laboratory experiments include its low cost, easy availability, and its water-solubility. Additionally, it can act as a substrate for certain enzymes, and can be used as a building block in the synthesis of biologically active compounds. The main limitation of using 3-AMPM in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.

Orientations Futures

The future directions for 3-AMPM research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of biologically active compounds. Additionally, further research into its use as a substrate for enzyme-catalyzed reactions, and its use in the isolation and purification of proteins and other biomolecules, is needed. Finally, further research into the advantages and limitations of using 3-AMPM in laboratory experiments is needed to fully understand its potential applications.

Méthodes De Synthèse

3-AMPM can be synthesized from the reaction of 4-methoxyphenol and ammonium chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds in two steps: first, the 4-methoxyphenol is deprotonated to form a phenoxide anion, which then reacts with the ammonium chloride to form 3-AMPM and ammonium chloride. The reaction can be further catalyzed by the addition of an acid, such as hydrochloric acid.

Applications De Recherche Scientifique

Synthèse de composés antibactériens

La structure du (3-Amino-4-méthoxyphényl)méthanol suggère une utilisation potentielle dans la synthèse de composés antibactériens. Par exemple, des structures similaires ont été utilisées pour créer des nanoparticules magnétiques revêtues de thiazole présentant des propriétés antibactériennes .

Processus de réduction catalytique

Ce composé pourrait être impliqué dans des processus de réduction catalytique, comme l'indiquent des recherches impliquant des composés méthoxyphényliques apparentés dans des conditions d'hydrogénation pour produire divers produits réduits .

Recherche et développement en chimie

Le this compound peut être disponible à l'achat auprès de fournisseurs de produits chimiques comme MilliporeSigma pour une utilisation dans divers projets de recherche et développement dans le domaine de la chimie .

Analyse de la structure moléculaire

Le composé pourrait être utilisé dans des études axées sur l'analyse de la structure moléculaire, car des composés méthoxyphényliques similaires ont été rapportés pour leurs systèmes cristallins et leurs unités asymétriques dans la littérature scientifique .

Safety and Hazards

Propriétés

IUPAC Name |

(3-amino-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUAJRPNIWMHET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

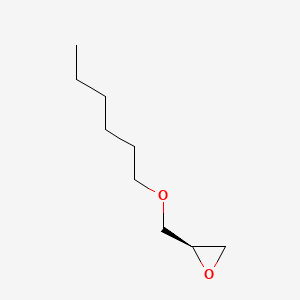

COC1=C(C=C(C=C1)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655655 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113928-90-8 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)

![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/no-structure.png)